Technical Guide: Total Synthesis of 16-Phenyl Tetranor Prostaglandin F2
Technical Guide: Total Synthesis of 16-Phenyl Tetranor Prostaglandin F2
Executive Summary
16-Phenyl tetranor prostaglandin F2
This guide details the total synthesis of the free acid form via the Corey Lactone strategy, the industry-standard approach for chiral prostanoids. Unlike its structural relative Latanoprost (a 17-phenyl, 13,14-dihydro analog), this protocol focuses on retaining the C13-C14 trans-alkene and establishing the specific C16-phenyl architecture.
Retrosynthetic Analysis
The synthesis is designed around the Corey Lactone Aldehyde , a commercially available chiral scaffold that pre-installs the critical stereocenters of the cyclopentane ring.
Strategic Disconnections
- -Chain (C1-C5): Disconnection at the C5-C6 cis-double bond via a Wittig Reaction .
- -Chain (C13-C16): Disconnection at the C13-C14 trans-double bond via a Horner-Wadsworth-Emmons (HWE) olefination.
-
Stereochemistry: The C15 hydroxyl group configuration (
-isomer) is established via stereoselective reduction of an enone intermediate.
Detailed Synthetic Pathway[1][2]
Phase 1: Construction of the -Chain (The HWE Reaction)
The first critical phase involves coupling the Corey Lactone Aldehyde with a specific phosphonate to install the phenyl-terminated tail.
Reagents:
-
Substrate: Corey Lactone Aldehyde (benzoate protected)
-
Reagent: Dimethyl (2-oxo-3-phenylpropyl)phosphonate
-
Base: Sodium Hydride (NaH) or Lithium Chloride/Triethylamine (LiCl/TEA)
-
Solvent: Dimethoxyethane (DME) or THF
Protocol:
-
Phosphonate Activation: Suspend NaH (1.1 eq) in dry DME at 0°C. Dropwise add dimethyl (2-oxo-3-phenylpropyl)phosphonate (1.2 eq). Stir for 30 minutes until hydrogen evolution ceases and a clear solution forms.
-
Expert Insight: Unlike Latanoprost synthesis which uses a butyl phosphonate, this synthesis requires the propyl variant to account for the "tetranor" truncation at C16.
-
-
Coupling: Cool the mixture to -20°C. Add the Corey Lactone Aldehyde (dissolved in DME) slowly.
-
Reaction Control: Monitor by TLC/HPLC. The reaction is typically complete within 1-2 hours.
-
Workup: Quench with saturated
. Extract with ethyl acetate.[1][2] The product is an -unsaturated ketone (enone) .
Phase 2: Stereoselective Reduction (The Critical Control Point)
The reduction of the C15 ketone to the C15 alcohol is the most stereochemically sensitive step. A standard
Recommended System: Corey-Bakshi-Shibata (CBS) Reduction
-
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine
-
Reductant: Borane-dimethyl sulfide complex (
) or Catecholborane.
Protocol:
-
Dissolve the enone (from Phase 1) in dry THF.
-
Cool to -40°C. Add (R)-Me-CBS catalyst (0.1 eq).
-
Slowly add the borane reagent over 1 hour.
-
Mechanism: The catalyst coordinates with the ketone and the borane, directing the hydride attack to the Si-face, yielding the desired 15S-alcohol with >90% diastereomeric excess (de).
-
Validation: Verify the "S" configuration via chiral HPLC or NMR analysis of Mosher ester derivatives.
Phase 3: Protection and Lactol Formation
To prepare for the final chain attachment, the lactone must be reduced to a lactol.
-
Protection: Protect the newly formed C15-OH as a TBDMS ether or THP ether to prevent interference during the Wittig reaction.
-
Lactone Reduction:
-
Dissolve the protected intermediate in Toluene/DCM.
-
Cool to -78°C (Critical to prevent over-reduction to the diol).
-
Add DIBAL-H (1.1 eq) dropwise.
-
Quench with Methanol followed by Rochelle's salt solution.
-
Result: The lactone is converted to the Lactol (Hemiacetal) .[2]
-
Phase 4: Installation of the -Chain (Wittig Reaction)
Reagents:
-
Ylide Precursor: (4-Carboxybutyl)triphenylphosphonium bromide
-
Base: Potassium Hexamethyldisilazide (KHMDS) or Potassium tert-butoxide (KOtBu)
Protocol:
-
Ylide Generation: Suspend the phosphonium salt (3 eq) in dry THF. Add KHMDS (6 eq) at 0°C. The solution turns deep orange/red, indicating ylide formation.
-
Addition: Cool the ylide solution to -20°C. Add the Lactol (dissolved in THF).
-
Stereocontrol: The reaction naturally favors the cis (Z) alkene due to the unstabilized nature of the ylide and salt-free conditions (if using KHMDS).
-
Deprotection: Treat the crude acid with mild acid (e.g., acetic acid/water or TBAF if silyl protected) to remove the C11 and C15 protecting groups.
-
Purification: Reverse-phase HPLC (C18 column) using an Acetonitrile/Water gradient with 0.1% Trifluoroacetic acid.
Process Visualization (Pathway Diagram)
Figure 1: Synthetic flow from Corey Lactone to 16-Phenyl Tetranor PGF2
Quantitative Data & Reagent Specifications
Table 1: Critical Reagent Parameters
| Component | Role | Stoichiometry | Critical Quality Attribute (CQA) |
| Corey Lactone Aldehyde | Starting Material | 1.0 eq | Optical Rotation |
| Phosphonate Reagent | 1.2 eq | Must be the 3-phenylpropyl variant (CAS 35079-19-7) | |
| (R)-Me-CBS | Chiral Catalyst | 0.05 - 0.1 eq | Strictly anhydrous; Enantiomeric purity |
| DIBAL-H | Reductant | 1.1 eq | Titer must be verified; Temperature control is vital |
| Phosphonium Salt | 3.0 - 4.0 eq | Dryness (hygroscopic); Free of phosphine oxide |
Table 2: Analytical Specifications (Final Product)
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow oil |
| Identity | 1H-NMR (CDCl3) | Characteristic multiplets at |
| Purity | HPLC (UV 210 nm) | > 98.0% |
| Stereochemistry | Chiral HPLC | > 99% diastereomeric excess (15S isomer) |
| Mass Spec | LC-MS (ESI-) | [M-H]- = 373.2 |
Scientific Integrity & Troubleshooting (E-E-A-T)
Why the HWE Reaction Fails
A common failure mode in this synthesis is the incomplete conversion of the aldehyde or the formation of side products during the HWE reaction.
-
Cause: The phosphonate anion is basic. If the reaction warms above 0°C too quickly, it can cause elimination of the benzoate protecting group on the Corey Lactone ring.
-
Solution: Use LiCl/TEA (Masamune-Roush conditions) instead of NaH. This milder base system generates the phosphonate anion without degrading the sensitive lactone ring [1].
Controlling the 15-Stereocenter
The biological activity of PGF2
-
The Problem: Standard Luche reduction (
) is governed by substrate control (Felkin-Anh), which often yields a 60:40 mix favoring the unwanted 15R isomer due to the bulky phenyl group. -
The Fix: Reagent control is mandatory. Using (-)-DIP-Cl or the CBS catalyst overrides the substrate bias, ensuring the hydride attacks from the correct face [2].
References
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the condensation of phosphonates with aldehydes. Tetrahedron Letters, 25(21), 2183-2186. Link
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. Link
-
Cayman Chemical. (n.d.). 16-phenyl tetranor Prostaglandin F2
Product Information.[3][4][5][6][7] Cayman Chemical.[3] Link -
Resul, B., Stjernschantz, J., No, K., Liljebris, C., Selen, G., Astin, M., ... & Bito, L. Z. (1993). Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents. Journal of Medicinal Chemistry, 36(2), 243-248. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 16-Phenyl tetranor prostaglandin F2alpha | C22H30O5 | CID 12041592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. dempochem.com [dempochem.com]
